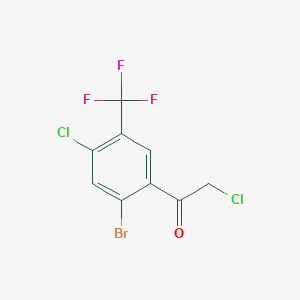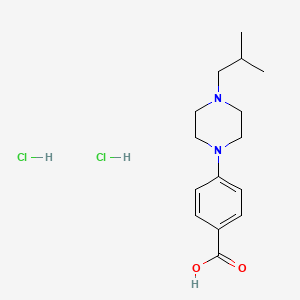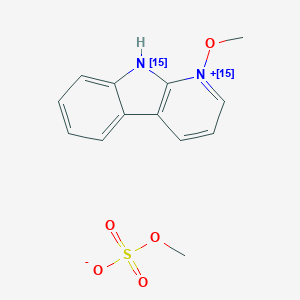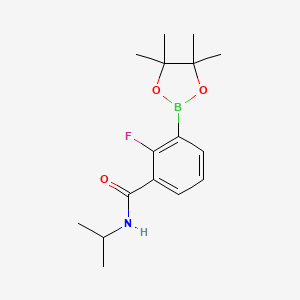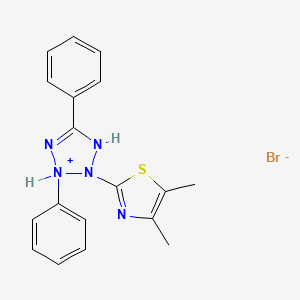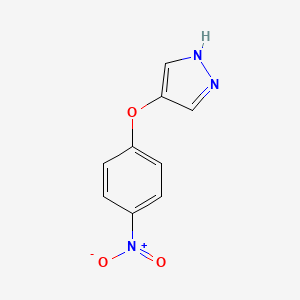
(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions, and a pyridine ring attached to the methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylmethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with various functional groups replacing the chlorine atoms.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- (2,6-Dichloro-4-pyridyl)methanone
- (2,6-Dichloro-4-pyrimidyl)morpholine
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Comparison: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C10H5Cl2N3O |
|---|---|
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
(2,6-dichloropyrimidin-4-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H5Cl2N3O/c11-8-5-7(14-10(12)15-8)9(16)6-3-1-2-4-13-6/h1-5H |
Clé InChI |
ILFHKJXKJXOWJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


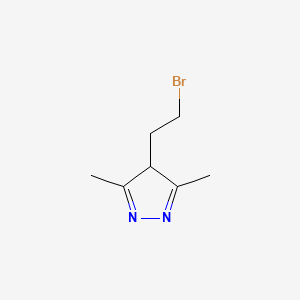
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
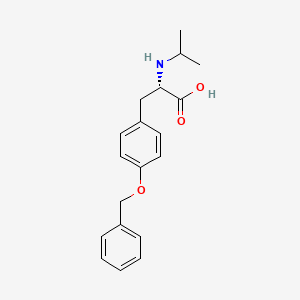

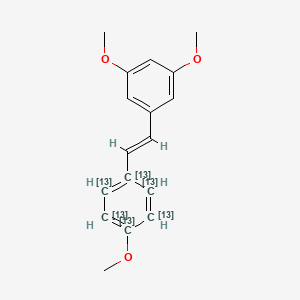
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
